![molecular formula C14H9NO3 B14781874 4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes a quinoline core with additional functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with β-alanine or anthranilic acid, followed by reduction and lactamization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts have been explored to achieve greener and more sustainable production processes .
化学反应分析
Types of Reactions
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, which can further participate in other reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as zinc/acetic acid or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid has numerous applications in scientific research:
作用机制
The mechanism of action of 4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to cell death .
相似化合物的比较
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Nalidixic Acid: An older quinolone antibiotic with a similar mechanism of action.
Uniqueness
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid stands out due to its unique fused ring structure and the presence of additional functional groups, which can be modified to enhance its properties.
属性
分子式 |
C14H9NO3 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC 名称 |
4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c16-13-10-6-5-8-3-1-2-4-9(8)12(10)15-7-11(13)14(17)18/h1-7,9H,(H,17,18) |
InChI 键 |
QBBBYTRMKYLEPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=CC=C3C2=NC=C(C3=O)C(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


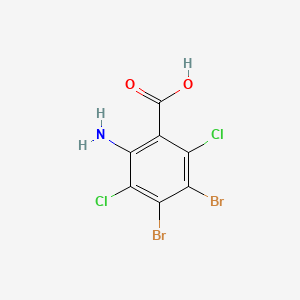
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
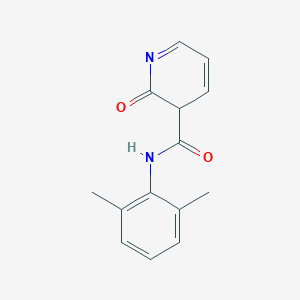
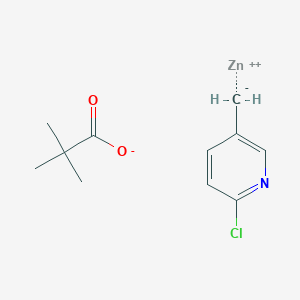
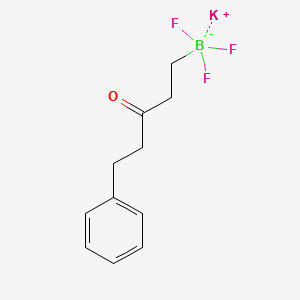
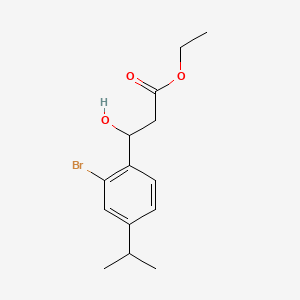
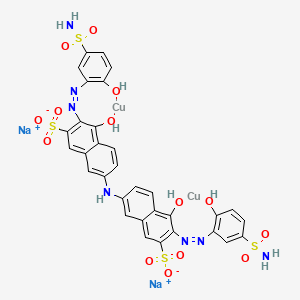
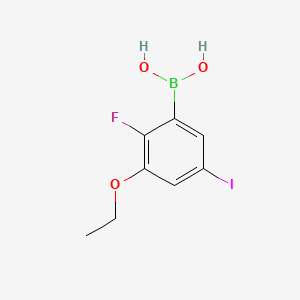
![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)
![(Z)-2-cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B14781858.png)
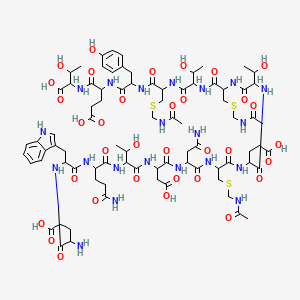
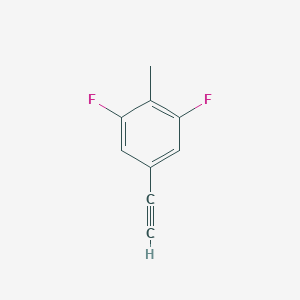
![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
